molecular formula C18H16N2O3S B2858784 (2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile CAS No. 339276-65-2

(2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile

Cat. No.: B2858784
CAS No.: 339276-65-2
M. Wt: 340.4
InChI Key: CYNIJVZHTUDTHY-CHWMWHQTSA-N
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Description

The compound (2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile is a penta-2,4-diene derivative featuring a benzenesulfonyl group at position 4, a 4-methoxyphenylamino substituent at position 5, and a nitrile terminus. Key identifiers include:

  • Molecular formula: Likely C₁₈H₁₅N₂O₃S (based on analogs in –20).
  • Molecular weight: Estimated ~363.39 g/mol.
  • Key functional groups: The benzenesulfonyl group enhances electron-withdrawing effects, while the 4-methoxyphenylamino moiety introduces hydrogen-bonding capability and electronic modulation.

Safety data for related sulfonyl-containing compounds () emphasize precautions against inhalation, skin contact, and environmental release, necessitating protective equipment and proper ventilation during handling .

Properties

IUPAC Name

(2E,4E)-4-(benzenesulfonyl)-5-(4-methoxyanilino)penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-23-16-11-9-15(10-12-16)20-14-18(8-5-13-19)24(21,22)17-6-3-2-4-7-17/h2-12,14,20H,1H3/b8-5+,18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNIJVZHTUDTHY-CHWMWHQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C=CC#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(\C=C\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile typically involves a multi-step process:

    Formation of the benzenesulfonyl intermediate: This step involves the sulfonation of benzene to form benzenesulfonyl chloride.

    Coupling with the methoxyphenylamine: The benzenesulfonyl chloride is then reacted with 4-methoxyaniline under basic conditions to form the benzenesulfonyl-4-methoxyaniline intermediate.

    Formation of the penta-2,4-dienenitrile backbone: This involves the reaction of the intermediate with a suitable dienophile under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of benzenesulfonyl-4-methoxybenzaldehyde or benzenesulfonyl-4-methoxybenzoic acid.

    Reduction: Formation of benzenesulfonyl-4-methoxyphenylamine.

    Substitution: Formation of various substituted benzenesulfonyl derivatives.

Scientific Research Applications

(2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The methoxyphenylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs of Penta-2,4-Diene Derivatives

The table below compares the target compound with structurally related derivatives, focusing on substituent effects and documented applications:

Compound Name & Structure Key Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
(2E,4E)-2-(Benzenesulfonyl)-5-(4-methoxyphenyl)penta-2,4-dienenitrile (positional isomer) 2-Benzenesulfonyl, 5-(4-methoxyphenyl) C₁₈H₁₅NO₃S 325.38 High purity (>90%); industrial use (safety protocols detailed)
DCV[3] () 5-(Dimethylaminophenyl), malononitrile C₁₆H₁₅N₃ 249.31 Solvatochromic behavior; used in optoelectronics
Se-Phenyl (2E,4E)-5-(4-methoxyphenyl)penta-2,4-dieneselenoate () Selenoate ester, 4-methoxyphenyl C₁₈H₁₅NO₂Se 372.27 Antiviral activity (85% yield); IR/NMR validated
PA-30k () Benzo[d][1,3]dioxol, nitrate donor C₂₂H₂₁N₃O₇ 451.43 NF-κB inhibition; anti-inflammatory potential
DAPH-DNP () 4-(Dimethylamino)phenyl, dinitrophenyl C₂₅H₂₀N₄O₅ 456.45 NIR fluorescent probe for thiophenol detection
Electronic Modulation
  • Benzenesulfonyl vs.
  • Amino vs. Methoxy Groups: The 4-methoxyphenylamino group in the target compound introduces hydrogen-bonding capacity, which may improve solubility compared to non-polar analogs like DCV[3] () .

Biological Activity

The compound (2E,4E)-4-(benzenesulfonyl)-5-[(4-methoxyphenyl)amino]penta-2,4-dienenitrile (CAS Number: 339276-65-2) is a synthetic organic compound with potential biological activity. Its structure features a conjugated diene system and a sulfonamide moiety, which are known to influence various biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, particularly focusing on its anti-inflammatory and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant inhibition of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives of benzenesulfonamide have been shown to selectively inhibit 12-lipoxygenase (12-LOX), leading to reduced production of inflammatory mediators such as hydroxyeicosatetraenoic acids (HETEs) .

2. Anticancer Activity

The compound's potential anticancer effects have been evaluated against several cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, certain derivatives have demonstrated cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective concentrations for therapeutic applications .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in inflammation and cancer progression is crucial. It has been shown to interact with COX and LOX enzymes, leading to decreased levels of pro-inflammatory cytokines.
  • Molecular Docking Studies : In silico studies have suggested that the compound can form stable interactions with target proteins involved in cancer pathways. These interactions likely involve hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex .

Case Studies

StudyFindings
Study 1Evaluated the inhibitory effect on AChE and BChE; showed moderate activity with IC50 values ranging from 15.2 to 34.2 μM .
Study 2Investigated the anti-inflammatory properties; reported significant inhibition of COX-2 and LOX enzymes .
Study 3Assessed cytotoxicity against MCF-7 cells; demonstrated effective apoptosis induction .

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : SHELXL software (via Olex2 interface) is widely used for structural refinement. For example, (2E,4E)-configured analogs have been validated with R-factors < 0.05 using high-resolution data .
  • NMR Spectroscopy : ¹H/¹³C NMR coupling constants (e.g., J2,3 = 12–15 Hz for trans double bonds) distinguish (E,E)-isomers from (Z,E) mixtures. ¹⁹F NMR is critical for fluorinated derivatives .
  • HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves isomeric impurities with detection limits < 0.5% .

How can researchers investigate the anti-inflammatory mechanisms of this compound in neurodegenerative models?

Q. Advanced Research Focus

  • In Vitro Assays : Use human microglia (CHME3) and astrocyte (SVG) cell lines to assess cytokine suppression (e.g., IL-6, TNF-α) via ELISA. Fluorescence imaging (e.g., Annexin V/PI staining) quantifies apoptosis/necrosis ratios .
  • Pathway Analysis : Western blotting or qPCR evaluates NF-κB/MAPK pathway inhibition. For example, piperamide analogs reduce phosphorylated IκBα and p38 levels in LPS-stimulated BV2 microglia .
  • Dose-Response Studies : EC₅₀ values for anti-inflammatory activity are typically determined at 10–50 µM concentrations .

How should researchers address contradictions in biological activity data across different studies?

Q. Advanced Research Focus

  • Standardize Assay Conditions : Variability in cell viability (e.g., MTT vs. resazurin assays) or serum concentration (e.g., 5% vs. 10% FBS) can skew results. Replicate studies under identical protocols .
  • Control Isomeric Purity : Contamination by (2Z,4E)-isomers (even 2–5%) may reduce efficacy. Validate stereochemistry via NOESY NMR or X-ray before testing .
  • Cross-Validate Targets : Use computational docking (AutoDock Vina) to confirm binding affinity to proposed targets (e.g., Sirtuin enzymes or COX-2) .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (P280/P284) due to skin/eye irritation risks (H315/H319) .
  • Ventilation : Use fume hoods (P271) to avoid inhalation of dust (H335). Store in sealed containers under inert gas (P233/P410) .
  • Spill Management : Absorb with vermiculite (P390) and dispose as hazardous waste (P501). Avoid water contact (P223) due to potential sulfonyl group reactivity .

What strategies improve the stability of this compound during long-term storage?

Q. Advanced Research Focus

  • Temperature Control : Store at –20°C in amber vials to prevent photodegradation (P235/P410). Lyophilization increases shelf life for hygroscopic derivatives .
  • Inert Atmosphere : Use argon-filled containers with PTFE-lined caps to minimize oxidation (P231/P232) .
  • Stability Testing : Monitor via HPLC every 3 months; degradation products (e.g., benzenesulfonic acid) indicate hydrolysis at the sulfonyl group .

How can researchers validate the environmental impact of this compound?

Q. Advanced Research Focus

  • Aquatic Toxicity Testing : Follow OECD Guideline 202 (Daphnia magna acute toxicity) to assess EC₅₀ values. Sulfonyl-containing compounds often show moderate toxicity (H411) .
  • Biodegradation Studies : Use OECD 301F manometric respirometry to measure % theoretical CO₂ evolution over 28 days. Persistent compounds may require advanced oxidation processes (AOPs) for degradation .

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